molecular formula C14H15ClO2 B027525 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 126991-60-4

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No. B027525
CAS RN: 126991-60-4
M. Wt: 250.72 g/mol
InChI Key: FSVPTHZYWZDTIK-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a chemical compound belonging to the class of spiroacetal structures. Spiroacetals are cyclic acetals characterized by their spiro connectivity, where two ring systems are connected through a single shared atom. These compounds are of interest due to their presence in various natural products and their applications in organic synthesis for generating complex molecular architectures.

Synthesis Analysis

The synthesis of related spiroacetal compounds often involves strategies such as enantiomerically pure homopropargylic alcohols obtained from the opening of epoxides and alkyne carboxylation followed by cyclization processes. For example, Schwartz et al. (2005) described a flexible synthesis approach for enantiomerically pure dioxaspirodecanes using enantiomerically pure epoxides and alkyne-based methods, demonstrating the potential for constructing complex spiroacetal systems through these methodologies (Schwartz, Hayes, Kitching, & De Voss, 2005).

Molecular Structure Analysis

Wang et al. (2011) synthesized and analyzed the crystal structure of a closely related compound, illustrating the typical features of spiroacetal compounds, including planar furan rings and cyclohexane rings in chair conformations, connected via a spiro linkage (Wang, Zong-Chen, Xu, Bing-rong, Cheng, Jing-li, Yu, Chuan-ming, & Zhao, Jin-Hao, 2011).

Scientific Research Applications

  • Intermediate in Synthesis

    It is used as an intermediate in the synthesis of 1,7-dioxaspiro[5.5]undec-4-enes and 1,6-dioxaspiro[4.5]dec-3-enes, contributing to the development of various organic compounds (Kocieński & Whitby, 1991).

  • Synthesis of Organic Chemicals

    It serves as a bifunctional synthetic intermediate in the production of pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

  • Antimicrobial Activities

    Certain synthesized spiro diarylidenes containing this compound have shown antimicrobial activities against bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli (Shroff et al., 2022).

  • Antimycobacterial Activity

    Spiroisoxazolidines synthesized using this compound have exhibited antimycobacterial activity, with some compounds being more potent than traditional treatments (Kumar et al., 2010).

  • Synthesis of Enantiomerically Pure Compounds

    It is used for synthesizing enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes, important in medicinal chemistry (Schwartz et al., 2005).

  • Nonlinear Optical Material

    It has been utilized in the synthesis of new organic materials suitable for nonlinear optical devices, demonstrating potential in advanced technological applications (Kagawa et al., 1996).

properties

IUPAC Name

8-(4-chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClO2/c15-13-3-1-11(2-4-13)12-5-7-14(8-6-12)16-9-10-17-14/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVPTHZYWZDTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CC=C(C=C3)Cl)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562250
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126991-60-4
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126991-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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